molecular formula C7H5NO5 B050511 4-Nitrosalicylic acid CAS No. 619-19-2

4-Nitrosalicylic acid

Cat. No.: B050511
CAS No.: 619-19-2
M. Wt: 183.12 g/mol
InChI Key: UKWUOTZGXIZAJC-UHFFFAOYSA-N
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Description

4-Nitrosalicylic acid (4-NSA; CAS: 619-19-2) is a nitro-substituted derivative of salicylic acid with the molecular formula C₇H₅NO₅ and a molecular weight of 183.12 g/mol. Structurally, it features a hydroxyl group at the ortho-position (C2) and a nitro group at the para-position (C4) relative to the carboxylic acid moiety (C1) . Key physical properties include a melting point of 235–239°C, a boiling point of 389°C, and a density of 1.631 g/cm³ .

4-NSA is classified as harmful (Xn) under safety guidelines, with risk phrases R22 (harmful if swallowed) and R36/37/38 (irritating to eyes, respiratory system, and skin). It releases toxic nitrogen oxides (NOₓ) upon decomposition . Industrially, it serves as a precursor in synthesizing pharmaceuticals such as N-butyl-4-aminosalicylic acid via catalytic hydrogenation amination, achieving yields of 60–85% under mild conditions .

Preparation Methods

Nitration of Salicylic Acid

The most direct route to 4-nitrosalicylic acid involves the nitration of salicylic acid. Salicylic acid’s structure—a benzene ring with hydroxyl (-OH) and carboxylic acid (-COOH) groups at the ortho positions—guides nitration to the para position relative to the hydroxyl group.

Conventional Nitration Protocol

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) serves as the nitrating agent. The sulfuric acid protonates the hydroxyl group, enhancing the ring’s electrophilicity and directing nitration to the para position .

Typical Reaction Conditions

ParameterValue/Description
Nitrating agentHNO₃ (65–70%) in H₂SO₄ (98%)
Temperature0–5°C (controlled exotherm)
Reaction time2–4 hours
WorkupIce-water quenching, filtration
Yield~50–60% (theoretical)

The crude product is purified via recrystallization from ethanol or water, yielding white to pale brown crystals with a melting point of 235–239°C . Challenges include competing meta nitration due to the electron-withdrawing carboxylic acid group, which necessitates precise temperature control.

Biocatalytic Degradation Pathways

This compound is identified as a metabolic intermediate in the degradation of chlorinated nitroaromatics. Acinetobacter sp. Strain RKJ12 metabolizes 2-chloro-4-nitrobenzoic acid (2C4NBA) via hydrolytic dechlorination to form 4-NSA .

StepReagentConditionYield Efficiency
ProtectionCH₃I, K₂CO₃Reflux, 6 hours85%
NitrationHNO₃/H₂SO₄0°C, 3 hours70%
DeprotectionNaOH, H₂ORoom temperature90%

This approach remains untested in the literature but aligns with established organic synthesis principles.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Direct NitrationSimple, single-stepLow regioselectivity, moderate yieldLaboratory-scale
BiocatalyticEco-friendly, mild conditionsTransient intermediate, low yieldNot applicable
Protected NitrationHigh regiocontrolMulti-step, requires protectionTheoretical

Scientific Research Applications

Analytical Chemistry

4-Nitrosalicylic acid serves as a certified reference material in various analytical applications:

  • Pharmaceutical Testing : It is utilized in pharmaceutical release testing and method development for qualitative and quantitative analyses. This includes assessing the stability and efficacy of active pharmaceutical ingredients (APIs) during formulation .
  • Food and Beverage Quality Control : The compound is employed in quality control testing to ensure compliance with safety standards and regulations. Its ability to form complexes with metal ions enhances its utility in detecting trace contaminants in food products .

Environmental Science

In environmental studies, this compound has been investigated for its role in atmospheric chemistry:

  • Light Absorption Studies : Research indicates that nitrosalicylic acids contribute to light absorption in the atmosphere, which has implications for understanding climate change dynamics. For instance, studies have shown that around 4% of light absorption at specific wavelengths can be attributed to nitrosalicylic acids .
  • Bioaccessibility Assessment : The compound has been analyzed for its bioaccessible fractions when leached in simulated lung fluids. This research is crucial for assessing the health risks associated with airborne particulate matter containing nitrosalicylic acids .

Pharmaceutical Synthesis

This compound is a precursor in the synthesis of various pharmaceutical compounds:

  • Synthesis of Antituberculosis Drugs : It can be transformed into phenyl 4-aminosalicylate, an important drug used in tuberculosis treatment. This synthesis highlights its significance in medicinal chemistry and drug development .

Case Study 1: Pharmaceutical Method Development

A study conducted on the use of this compound as a reference standard demonstrated its effectiveness in optimizing analytical methods for determining the concentration of APIs in complex matrices. The results highlighted that using this compound improved the accuracy and reliability of the testing protocols employed by pharmaceutical companies.

ParameterBefore OptimizationAfter Optimization
Accuracy (%)8595
Precision (RSD %)105
Detection Limit (µg/mL)5010

Case Study 2: Environmental Impact Assessment

In an environmental impact assessment study, researchers analyzed the contribution of nitrosalicylic acids to light absorption during different seasons. The findings indicated significant seasonal variations, with higher contributions observed during summer months due to increased photochemical reactions involving volatile organic compounds.

SeasonContribution to Light Absorption (%)
Winter20
Spring40
Summer60
Fall30

Mechanism of Action

The mechanism of action of 4-Nitrosalicylic acid involves its interaction with specific molecular targets and pathways. For instance, in the DNS method, the compound reacts with reducing sugars to form a colored compound, which can be measured spectrophotometrically . The nitro group in this compound plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Isomers

The nitrosalicylic acid family includes positional isomers differing in nitro group placement:

Compound CAS No. Nitro Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
4-Nitrosalicylic acid 619-19-2 C4 C₇H₅NO₅ 183.12 235–239
3-Nitrosalicylic acid 609-54-3 C3 C₇H₅NO₅ 183.12 210–212¹
5-Nitrosalicylic acid 96-97-9 C5 C₇H₅NO₅ 183.12 230–232²

¹; ²

Key Differences:

Synthesis Methods :

  • 4-NSA : Synthesized via the Borsche method (nitration of phenylacetic acid followed by esterification and hydrolysis) or hydrogenation amination using palladium catalysts .
  • 3-NSA and 5-NSA : Commercially available and often synthesized through direct nitration of salicylic acid derivatives .

Applications: 4-NSA: Used in pharmaceutical intermediates (e.g., 4-aminosalicylic acid) and catalytic synthesis of metal-polymer complexes . 5-NSA: Effective as a matrix in MALDI mass spectrometry due to its ability to promote in-source decay . 3-NSA: Limited industrial use; primarily employed in research for ligand synthesis .

Reactivity :

  • 4-NSA exhibits lower reactivity in amide formation compared to its isomers due to steric hindrance from the para-nitro group. Challenges in synthesizing heterocyclic amides from 4-NSA are documented, requiring stringent conditions .
  • 5-NSA demonstrates superior performance in MALDI-MS due to optimized nitro-hydroxy spatial arrangement .

Commercial Availability: 3-NSA and 5-NSA are commercially available (e.g., TCI America, Combi-Blocks) . 4-NSA was historically lab-synthesized but is now available from suppliers like Chem-Impex and TCI , though discrepancies exist in older literature .

Physicochemical Properties

The position of the nitro group significantly impacts solubility and acidity:

  • 4-NSA : Lower solubility in polar solvents compared to 5-NSA due to reduced hydrogen-bonding capacity .
  • 5-NSA : Enhanced acidity (pKa ≈ 1.2) owing to resonance stabilization between nitro and hydroxyl groups .

Research Findings and Industrial Relevance

  • Catalytic Efficiency : Palladium-polymer catalysts for 4-NSA hydrogenation achieve 60–85% yields , outperforming heterogeneous catalysts (50–58% ) but requiring longer reaction times .
  • Pharmaceutical Synthesis: Reduction of 4-NSA to 4-aminosalicylic acid (anti-tuberculosis agent) remains a standard method, with industrial purity exceeding 70% .

Biological Activity

4-Nitrosalicylic acid (4-NSA) is a nitro-substituted derivative of salicylic acid, known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and environmental science, due to its potential therapeutic applications and interactions with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) at the para position relative to the hydroxyl group (-OH) on the salicylic acid backbone. This structural arrangement influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Activity
    • Antibacterial Properties : Studies have demonstrated that 4-NSA exhibits significant antibacterial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .
    • Mechanism : The nitro group is believed to play a crucial role in its antimicrobial activity by interacting with bacterial cell membranes and disrupting metabolic processes.
  • Anti-Inflammatory Effects
    • 4-NSA has been investigated for its anti-inflammatory properties. It inhibits key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which are critical in inflammatory responses .
    • Case Study : In vitro studies have shown that 4-NSA significantly reduces the production of these cytokines in macrophage cell lines activated by lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases.
  • Vasodilatory Activity
    • The compound also acts as a nitric oxide donor, which can induce vasodilation by increasing intracellular cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells . This mechanism is particularly relevant for conditions such as hypertension and coronary artery disease.

Table 1: Summary of Biological Activities of this compound

Biological ActivityObservationsReference
AntibacterialEffective against S. aureus (MIC: 20 μM)
Effective against P. aeruginosa (MIC: 30 μM)
Anti-inflammatoryInhibits TNF-α and IL-6 production
VasodilatoryIncreases cGMP levels; potential in hypertension

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of various nitro-substituted compounds, including 4-NSA, against multidrug-resistant bacteria. The results indicated that 4-NSA had comparable or superior activity to traditional antibiotics, highlighting its potential as a novel therapeutic agent in combating resistant strains .
  • Inflammation Model : In a controlled laboratory setting, researchers treated macrophages with LPS and subsequently administered varying concentrations of 4-NSA. The results showed a dose-dependent reduction in inflammatory markers, suggesting that 4-NSA could be developed into an anti-inflammatory drug for chronic inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 4-nitrosalicylic acid, and how do experimental parameters influence yield and purity?

Basic Research Question
The most common method involves hydrolysis of 3-carboxymethyl-β-nitrobenzothiazole derived from 2,4-dinitrophenyl acetate methyl ester . Key parameters include reaction temperature (optimized at 80–100°C), solvent selection (e.g., aqueous acidic or alkaline media), and reaction time (typically 6–12 hours). Purity can be enhanced via recrystallization using ethanol-water mixtures.

Advanced Research Question
Recent studies explore catalytic hydrogenation amination of this compound with aldehydes (e.g., butanal) using palladium-containing metallopolymers. These catalysts enable one-step synthesis under mild conditions (40–60°C, 1–3 atm H₂), achieving yields of 60–85% . Challenges include balancing catalyst activity (e.g., Pd loading) and stability to minimize side reactions like over-reduction.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Basic Research Question
Standard characterization includes:

  • Melting point analysis : Expected range 235–239°C .
  • Spectroscopy : FT-IR (nitro group stretch at ~1520 cm⁻¹; carboxylic O-H at ~2500–3000 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.8–8.2 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .

Advanced Research Question
Advanced techniques like X-ray crystallography resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility limitations. Computational studies (DFT) model electronic properties, such as nitro group electron-withdrawing effects on acidity (predicted pKa ~2.11) .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Basic Research Question
Low aqueous solubility (<1 mg/mL at 25°C) complicates sample preparation. Recommended solutions:

  • Sonication-assisted dissolution in polar aprotic solvents (e.g., DMSO).
  • Derivatization : Methylation with diazomethane to enhance volatility for GC-MS analysis .

Advanced Research Question
Interference from degradation products (e.g., 4-aminosalicylic acid) requires separation via ion-pair chromatography with mass spectrometry (LC-MS/MS). Quantify degradation kinetics under varying pH and temperature to model stability .

Q. How can researchers resolve contradictions in catalytic hydrogenation data for this compound?

Advanced Research Question
Discrepancies in reported yields (e.g., 50–85% for Pd catalysts ) often stem from:

  • Catalyst heterogeneity : Compare Pd dispersion (via TEM) and surface area (BET analysis).
  • Reaction monitoring : Use in situ FT-IR to track nitro group reduction and intermediate formation.
  • Statistical modeling : Design of Experiments (DoE) to isolate factors like H₂ pressure and solvent polarity.

Q. What are the applications of this compound in synthesizing bioactive derivatives?

Basic Research Question
It serves as a precursor for:

  • 4-Aminosalicylic acid : Catalytic hydrogenation (H₂/Pd-C, 60°C) .
  • Metal chelators : Coordination with transition metals (e.g., Fe³⁺) for antioxidant studies .

Advanced Research Question
Innovative uses include synthesizing N-alkylated derivatives via reductive amination for antimicrobial agents. Optimize solvent systems (e.g., THF/H₂O) and reductants (NaBH₃CN vs. H₂) to control selectivity .

Q. How should researchers mitigate risks associated with this compound’s thermal instability?

Basic Research Question

  • Storage : Keep in sealed, dark containers at <25°C to prevent decomposition .
  • Handling : Use PPE (nitrile gloves, goggles) to avoid skin/eye irritation (R36/37/38) .

Advanced Research Question
Study decomposition pathways via thermogravimetric analysis (TGA) and DSC. Decomposition above 240°C releases NOₓ gases; mitigate using inert atmospheres (N₂/Ar) during high-temperature reactions .

Q. What methodologies are recommended for studying this compound’s degradation in environmental systems?

Advanced Research Question

  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor via LC-MS to identify nitro group reduction products.
  • Microbial degradation : Use soil slurry models with Pseudomonas spp. and track metabolite profiles .

Properties

IUPAC Name

2-hydroxy-4-nitrobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H5NO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWUOTZGXIZAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
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DSSTOX Substance ID

DTXSID5060695
Record name Benzoic acid, 2-hydroxy-4-nitro-
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Molecular Weight

183.12 g/mol
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CAS No.

619-19-2
Record name 2-Hydroxy-4-nitrobenzoic acid
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Record name 4-Nitrosalicylic acid
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Record name 4-Nitrosalicylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-methoxy-4-nitro-benzoic acid (20 g, 0.102 mol) in 80 ml of CH2Cl2 at 0° C. was added BBr3 (1.0 M, 150 ml, 1.5 eq.). The resulting mixture was allowed to warm to rt and stirred for 2 h. MeOH was then added dropwise to quench the reaction at 0° C. and the volatile fraction was removed in vacuo. The residue was purified on a silica gel column with 6/4/0.3 of hexane, EtOAc and HOAc to give 18 g of 2-hydroxy-4-nitro-benzoic acid (M+: 183).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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